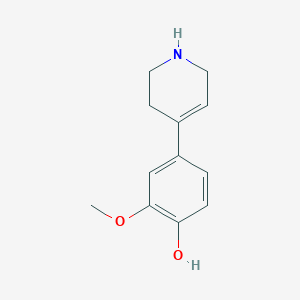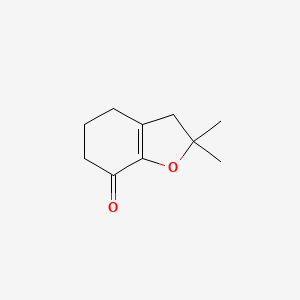![molecular formula C17H19NO4S B14364625 [1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene CAS No. 91152-57-7](/img/structure/B14364625.png)
[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene: is an organic compound that features a benzenesulfonyl group attached to a nitrobutane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene typically involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or phosphorus pentachloride.
Nitration and Alkylation: The nitro group is introduced through nitration reactions, and the alkylation is achieved by reacting the benzenesulfonyl chloride with appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, forming sulfonamides and sulfonate esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Substitution: Reagents such as amines and alcohols are used in substitution reactions to form sulfonamides and sulfonate esters.
Major Products Formed
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Amine derivatives.
Substitution: Sulfonamides and sulfonate esters.
Wissenschaftliche Forschungsanwendungen
[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene: has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase IX by binding to the active site and blocking its activity.
Pathways Involved: The inhibition of carbonic anhydrase IX affects the pH regulation in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Vergleich Mit ähnlichen Verbindungen
[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene: can be compared with other benzenesulfonyl derivatives:
Benzenesulfonic Acid: A simpler compound with similar sulfonyl functionality but lacks the nitro and alkyl groups.
Benzenesulfonyl Chloride: Used as a precursor in the synthesis of various sulfonyl compounds.
1-Nitro-3-[(benzylsulfonyl)methyl]benzene: A related compound with similar structural features but different substituents.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
91152-57-7 |
|---|---|
Molekularformel |
C17H19NO4S |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
[1-(benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,18(19)20)16(14-9-5-3-6-10-14)13-23(21,22)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |
InChI-Schlüssel |
YUPUPKSSWSUEMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


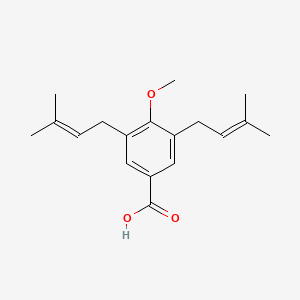
![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)
![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
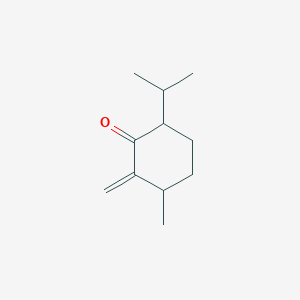
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
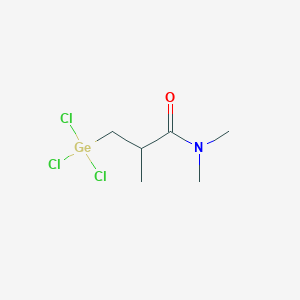
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364590.png)
![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
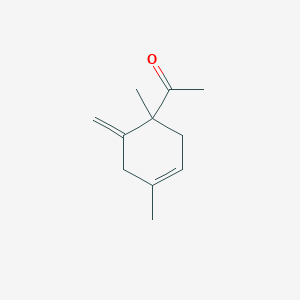
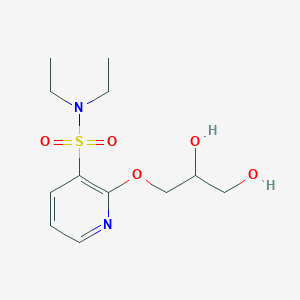
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
